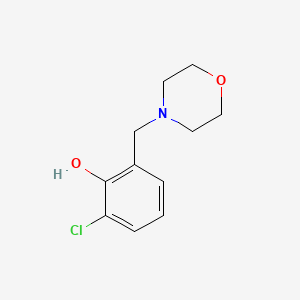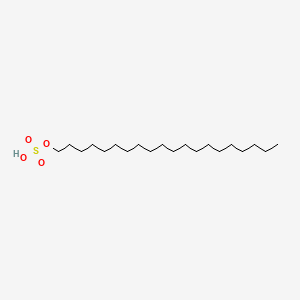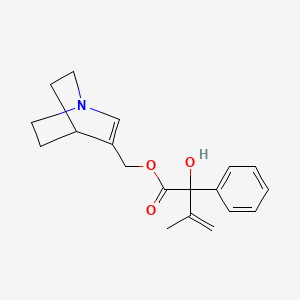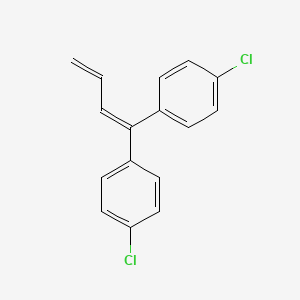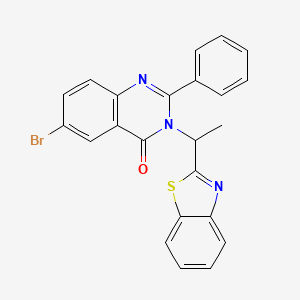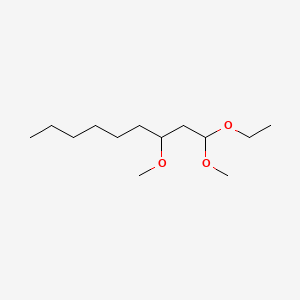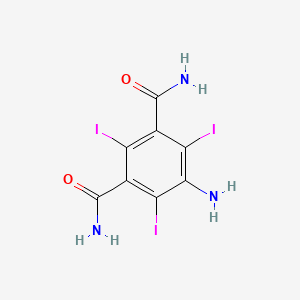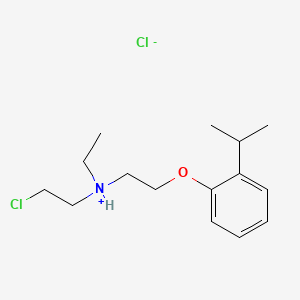![molecular formula C15H18O5 B13778820 4-[(2-Tert-butoxycarbonyl)phenyl]-4-oxobutyric acid CAS No. 898766-99-9](/img/structure/B13778820.png)
4-[(2-Tert-butoxycarbonyl)phenyl]-4-oxobutyric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2-Tert-butoxycarbonyl)phenyl]-4-oxobutyric acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to a phenyl ring, which is further connected to a butyric acid moiety. This compound is often used in organic synthesis, particularly in the protection of amines and other functional groups during multi-step synthesis processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Tert-butoxycarbonyl)phenyl]-4-oxobutyric acid typically involves the reaction of the corresponding phenylboronic acid with tert-butyl chloroformate. This reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate . The reaction proceeds via the formation of an intermediate boronate ester, which is then hydrolyzed to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer enhanced control over reaction conditions, leading to higher yields and improved efficiency compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions
4-[(2-Tert-butoxycarbonyl)phenyl]-4-oxobutyric acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The Boc group can be substituted under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Acidic conditions using trifluoroacetic acid or hydrochloric acid are employed to remove the Boc group.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Free amines.
Aplicaciones Científicas De Investigación
4-[(2-Tert-butoxycarbonyl)phenyl]-4-oxobutyric acid has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for amines in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules and peptides.
Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of fine chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 4-[(2-Tert-butoxycarbonyl)phenyl]-4-oxobutyric acid involves the protection of functional groups, particularly amines, during chemical synthesis. The Boc group is introduced to the amine under basic conditions, forming a stable carbamate linkage. This protects the amine from unwanted reactions during subsequent synthetic steps. The Boc group can be removed under acidic conditions, regenerating the free amine .
Comparación Con Compuestos Similares
Similar Compounds
4-(tert-Butoxycarbonyl)phenylboronic acid: Similar in structure but used primarily in Suzuki-Miyaura coupling reactions.
4-(tert-Butoxycarbonyloxy)phenylboronic acid pinacol ester: Another related compound used in organic synthesis.
Uniqueness
4-[(2-Tert-butoxycarbonyl)phenyl]-4-oxobutyric acid is unique due to its specific combination of a Boc-protected phenyl ring and a butyric acid moiety. This combination allows it to serve as a versatile intermediate in the synthesis of complex organic molecules, providing both protection and reactivity in a single compound.
Propiedades
Número CAS |
898766-99-9 |
|---|---|
Fórmula molecular |
C15H18O5 |
Peso molecular |
278.30 g/mol |
Nombre IUPAC |
4-[2-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]-4-oxobutanoic acid |
InChI |
InChI=1S/C15H18O5/c1-15(2,3)20-14(19)11-7-5-4-6-10(11)12(16)8-9-13(17)18/h4-7H,8-9H2,1-3H3,(H,17,18) |
Clave InChI |
KNIVAYZPMIUHLX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C1=CC=CC=C1C(=O)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


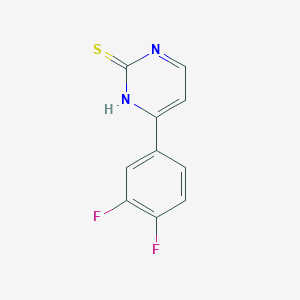
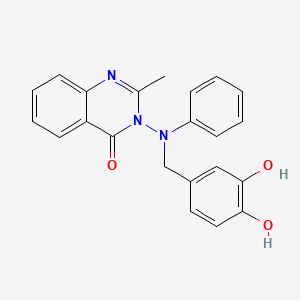
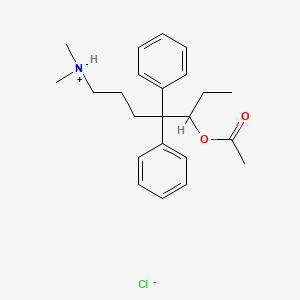

![{2-Ethylhexyloxy}-1,4-phenylene)]](/img/structure/B13778760.png)

